molecular formula C22H17FN2O2S B2896802 3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine CAS No. 899993-78-3

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B2896802
CAS No.: 899993-78-3
M. Wt: 392.45
InChI Key: DQYPOIHHFXRDPA-UHFFFAOYSA-N
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Description

“3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine” is a chemical compound with a molecular formula of C23H20N2O2S. It belongs to the class of compounds known as quinolines, which are heterocyclic aromatic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

Quinoline, the core structure of “this compound”, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This structure is an essential segment of both natural and synthetic compounds .


Chemical Reactions Analysis

Quinoline and its derivatives can participate in both electrophilic and nucleophilic substitution reactions . They can be functionalized for biological and pharmaceutical activities through various synthesis protocols .

Scientific Research Applications

Fluorescent Probes for Metal Ion Detection

Research has been conducted on the development of fluorescent probes for Zn2+, utilizing derivatives of quinoline and benzenesulfonyl compounds. One study details the design and synthesis of a fluorescent probe for Zn2+, featuring a quinoline derivative that shows improved sensitivity and cell-membrane permeability for Zn2+ detection in living cells. This probe operates through hydrolysis of a benzenesulfonyl group upon Zn2+ complexation, demonstrating the utility of these compounds in biochemical and medical research (Ohshima et al., 2010).

Synthesis of Quinoline Derivatives for Various Applications

Several studies focus on the synthesis of quinoline derivatives, exploring their potential in diverse applications. For instance, derivatives have been synthesized for high-sensitivity chromatographic analysis of primary amines, highlighting their utility in analytical chemistry (Beale et al., 1989). Another study reports on the synthesis of quinolin-2(1H)-one derivatives through superelectrophilic activation, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Ryabukhin et al., 2014).

Novel Materials for Organic Light-Emitting Device (OLED) Applications

Research into the development of new materials for OLED applications has led to the synthesis of 1,8-naphthalimide derivatives, showcasing the potential of quinoline-based compounds in the creation of standard-red OLEDs. These materials demonstrate promising properties for use in electronic devices, highlighting the intersection of organic chemistry and materials science (Luo et al., 2015).

Sensing Properties of Quinoline Isomers

A study comparing the fluorescence sensing properties of quinoline-based isomers for Al3+ and Zn2+ ions reveals the nuanced differences in sensing capabilities based on molecular structure. This work contributes to the understanding of how slight variations in chemical structure can significantly impact the functionality of sensor molecules (Hazra et al., 2018).

Future Directions

The future directions for “3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine” and similar compounds lie in their potential applications in medicinal chemistry and drug discovery . Their synthesis and functionalization for biological and pharmaceutical activities are areas of ongoing research .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-15-7-10-17(11-8-15)25-22-19-13-16(23)9-12-20(19)24-14-21(22)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYPOIHHFXRDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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